molecular formula C7H9BrN2O B591771 (6-Bromo-2-methoxypyridin-3-yl)methanamine CAS No. 1802489-58-2

(6-Bromo-2-methoxypyridin-3-yl)methanamine

Cat. No.: B591771
CAS No.: 1802489-58-2
M. Wt: 217.066
InChI Key: NOTNZNQRYKOSCL-UHFFFAOYSA-N
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Description

(6-Bromo-2-methoxypyridin-3-yl)methanamine is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and methoxy groups on the pyridine ring makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method is the bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2-methoxypyridine is then reacted with formaldehyde and ammonia or a primary amine to introduce the methanamine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2-methoxypyridin-3-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives. These products have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

(6-Bromo-2-methoxypyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands. Its derivatives have potential as therapeutic agents.

    Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific enzymes or receptors involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Bromo-2-methoxypyridin-3-yl)methanamine depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Bromo-2-methoxypyridin-3-yl)methanamine is unique due to the combination of the bromine and methoxy groups on the pyridine ring. This combination provides a unique set of chemical properties, making it versatile for various chemical reactions and applications. Its ability to undergo substitution, oxidation, and coupling reactions makes it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(6-bromo-2-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNZNQRYKOSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281438
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802489-58-2
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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